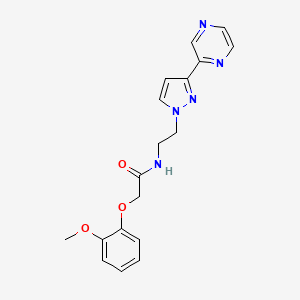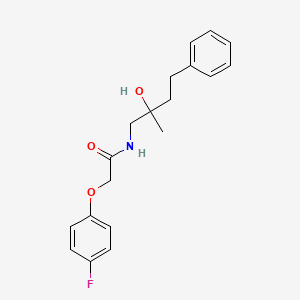
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, also known as FPHBA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and cancer progression. In
Wirkmechanismus
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide selectively binds to the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and cancer progression. By binding to this receptor, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide inhibits its activation and downstream signaling pathways, leading to the observed effects on cancer cell migration and inflammation.
Biochemical and physiological effects:
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to exhibit anti-cancer and anti-inflammatory effects in vitro and in animal models. Specifically, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to inhibit cancer cell migration and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide in lab experiments is its selective antagonism towards the P2Y14 receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, one limitation of using 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
Future research on 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide could focus on investigating its potential applications in various disease models, such as cancer and inflammation. Additionally, further studies could be conducted to optimize the synthesis method of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide to increase its yield and availability for research purposes. Finally, the development of more selective and potent P2Y14 receptor antagonists could be explored to further investigate the role of this receptor in various physiological processes.
Synthesemethoden
The synthesis of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide involves several steps, starting with the reaction of 4-fluoroanisole with 2-bromo-2-methyl-4-phenylbutyronitrile to yield 2-(4-fluorophenoxy)-N-(2-cyanopropan-2-yl)-2-methyl-4-phenylbutyramide. This intermediate is then reduced with lithium aluminum hydride to produce the desired compound, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to exhibit selective antagonism towards the P2Y14 receptor, which is involved in various physiological processes such as inflammation, immune response, and cancer progression. Therefore, this compound has potential applications in the research of these areas. For example, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to inhibit the migration of cancer cells in vitro, suggesting its potential use as an anti-cancer agent. Additionally, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-24-17-9-7-16(20)8-10-17/h2-10,23H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIZVYHXCESFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968956.png)
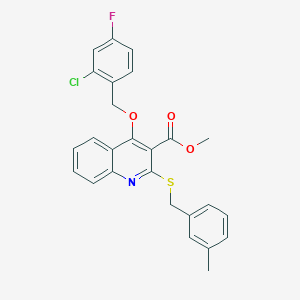

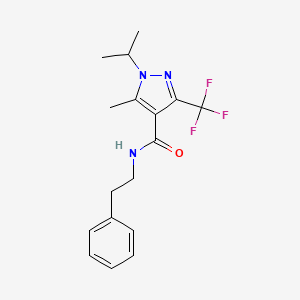
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2968961.png)
![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2968964.png)
![Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one](/img/structure/B2968965.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)
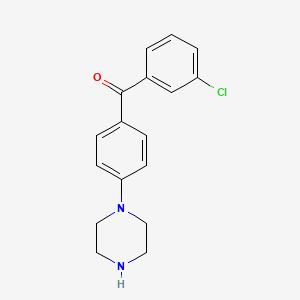
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2968972.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)
